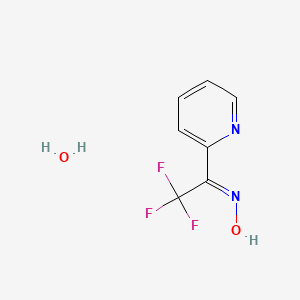
2-Pyridyl trifluoromethyl ketone oxime hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyridyl trifluoromethyl ketone oxime hydrate is a chemical compound with the molecular formula C7H7F3N2O2 It is known for its unique structure, which includes a trifluoromethyl group attached to a pyridine ring, and an oxime functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridyl trifluoromethyl ketone oxime hydrate typically involves the reaction of 2-pyridyl ketone with trifluoromethylating agents followed by the formation of the oxime. One common method involves the use of 2-lithiopyridine, which is formed by Br/Li exchange, reacting with commercially available esters to obtain 2-pyridyl ketones . The oxime formation is then achieved by reacting the ketone with hydroxylamine under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. Continuous flow synthesis is one such method, where the 2-lithiopyridine formed by Br/Li exchange reacts with esters in a continuous flow reactor to produce 2-pyridyl ketones in good yield . This method is advantageous due to its rapid reaction times and high yields.
Analyse Des Réactions Chimiques
Types of Reactions
2-Pyridyl trifluoromethyl ketone oxime hydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrile oxides.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include nitrile oxides, amines, and substituted pyridyl derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Pyridyl trifluoromethyl ketone oxime hydrate has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Mécanisme D'action
The mechanism of action of 2-Pyridyl trifluoromethyl ketone oxime hydrate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The oxime group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Pyridyl ketone: Lacks the trifluoromethyl group but shares the pyridine and ketone functionalities.
Trifluoromethyl ketone oxime: Contains the trifluoromethyl and oxime groups but lacks the pyridine ring.
2-Pyridyl trifluoromethyl ketone: Similar structure but without the oxime group.
Uniqueness
2-Pyridyl trifluoromethyl ketone oxime hydrate is unique due to the combination of the trifluoromethyl group, pyridine ring, and oxime functionality. This combination imparts distinct chemical properties, such as enhanced stability, reactivity, and potential biological activity, making it a valuable compound in various fields of research .
Propriétés
Numéro CAS |
64058-45-3 |
|---|---|
Formule moléculaire |
C7H7F3N2O2 |
Poids moléculaire |
208.14 g/mol |
Nom IUPAC |
(NZ)-N-(2,2,2-trifluoro-1-pyridin-2-ylethylidene)hydroxylamine;hydrate |
InChI |
InChI=1S/C7H5F3N2O.H2O/c8-7(9,10)6(12-13)5-3-1-2-4-11-5;/h1-4,13H;1H2/b12-6-; |
Clé InChI |
PATHIAUVILVLIY-DAMYXMBDSA-N |
SMILES isomérique |
C1=CC=NC(=C1)/C(=N/O)/C(F)(F)F.O |
SMILES canonique |
C1=CC=NC(=C1)C(=NO)C(F)(F)F.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


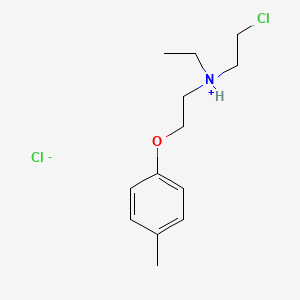
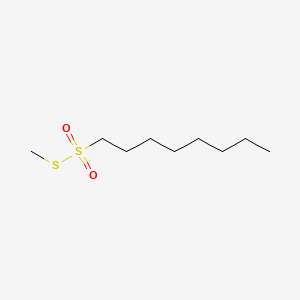

![benzyl N-[(1E)-buta-1,3-dienyl]carbamate](/img/structure/B13785709.png)

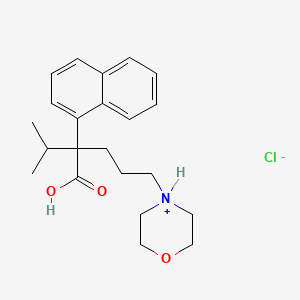
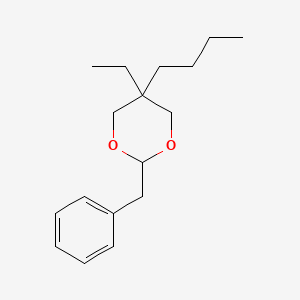
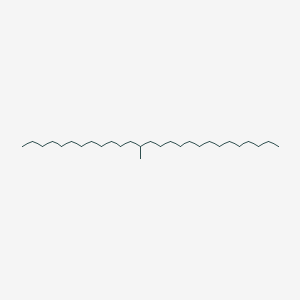
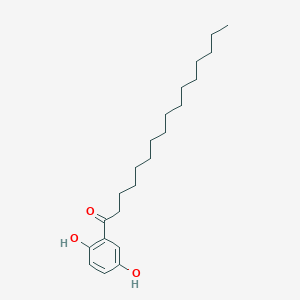
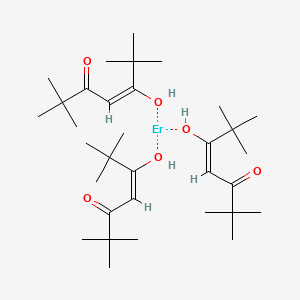
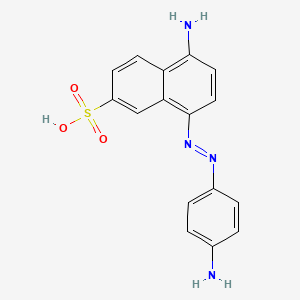


![2-Bromo-5-oxobicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B13785777.png)
